Triethylene glycol dimethanesulfonate
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Overview
Description
Triethylene glycol dimethanesulfonate is a chemical compound with the molecular formula C8H18O8S2 and a molecular weight of 306.35 g/mol. It is a polyethylene glycol (PEG)-based linker used in the synthesis of various compounds, particularly in the field of proteomics. This compound is known for its role as an intermediate in the production of alkylating agents .
Mechanism of Action
Target of Action
Triethylene glycol dimethanesulfonate interacts with several targets. Some of the primary targets include Acetolactate synthase, catabolic in Klebsiella pneumoniae, Arabinogalactan endo-1,4-beta-galactosidase in Bacillus licheniformis (strain DSM 13 / ATCC 14580), and Phosphoserine aminotransferase in Bacillus alcalophilus . These targets play crucial roles in various biological processes, including metabolism and cell growth.
Mode of Action
This interaction can result in the inhibition or activation of the target, which can subsequently alter cellular processes .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to metabolism and cell growth
Pharmacokinetics
It is known that the compound is a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is known that the compound can interact with its targets, leading to changes in their function and subsequently altering cellular processes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that Triethylene glycol can be used to dehydrate natural gas, indicating that it can interact with and be influenced by its environment . Additionally, Triethylene glycol is deemed to have low toxicity, carcinogenicity, and mutagenicity and is registered for use in air sanitization and deodorization by the US Environmental Protection Agency . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
It is known that Triethylene glycol dimethanesulfonate can act as inhibitors of the catalytic domain of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) by binding to the S1’ pocket of MMP-2 and MMP-9 and the catalytic Zn ion binding site of MMP-7 .
Cellular Effects
This compound has been shown to have cytotoxic effects on various cell types. For example, it has been shown to decrease the viability of Chinese hamster ovary cells and damage DNA in these cells . It also induced higher cytotoxicity and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with matrix metalloproteinases. It can act as an inhibitor of the catalytic domain of these enzymes, potentially affecting their function and the biochemical reactions they are involved in .
Temporal Effects in Laboratory Settings
It has been suggested that this compound could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .
Metabolic Pathways
It has been suggested that this compound could be involved in the assimilation and use of ethylene glycol as a substrate .
Transport and Distribution
It is known that this compound is used in the production of alkylating agents .
Subcellular Localization
It is known that this compound is used in the production of alkylating agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol dimethanesulfonate is synthesized through the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
HO-(CH2CH2O)3H+2CH3SO2Cl→CH3SO2O-(CH2CH2O)3OSO2CH3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol dimethanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the by-products.
Major Products
The major products formed from these reactions are typically substituted triethylene glycol derivatives, where the methanesulfonate groups are replaced by the nucleophiles .
Scientific Research Applications
Triethylene glycol dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules due to its reactivity and functional groups.
Biology: In biological research, it is used for protein modification and enzyme inhibition studies.
Medicine: It serves as an intermediate in the synthesis of alkylating agents, which are used in chemotherapy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
Tetraethylene glycol dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.
Polyethylene glycol dimethanesulfonate: A polymeric version with varying lengths of ethylene glycol units.
Uniqueness
Triethylene glycol dimethanesulfonate is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in applications requiring precise molecular spacing and reactivity .
Properties
IUPAC Name |
2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXIHGYFUPBCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80322-82-3 |
Source
|
Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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